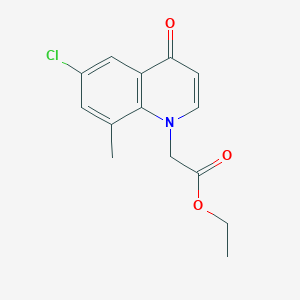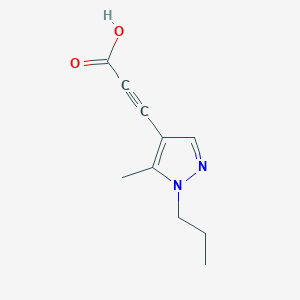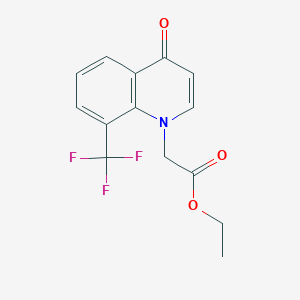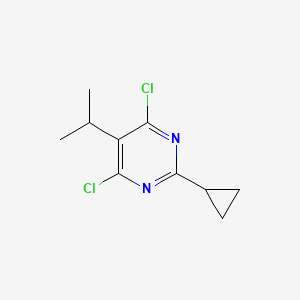
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine is a chemical compound with the molecular formula C10H12Cl2N2 and a molecular weight of 231.12 g/mol . This compound is characterized by the presence of two chlorine atoms, a cyclopropyl group, and an isopropyl group attached to a pyrimidine ring. It is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
The synthesis of 4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine involves several steps. One common method includes the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C. The product is then purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Medicine: Research on this compound contributes to the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is employed in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Dichloro-2-isopropylpyrimidine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4,6-Dichloro-2-cyclopropylpyrimidine: Lacks the isopropyl group, which may influence its solubility and interaction with biological targets.
The presence of both cyclopropyl and isopropyl groups in this compound makes it unique, potentially offering distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H12Cl2N2 |
|---|---|
Peso molecular |
231.12 g/mol |
Nombre IUPAC |
4,6-dichloro-2-cyclopropyl-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H12Cl2N2/c1-5(2)7-8(11)13-10(6-3-4-6)14-9(7)12/h5-6H,3-4H2,1-2H3 |
Clave InChI |
MJPZBTSTMCBYQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=C(N=C1Cl)C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


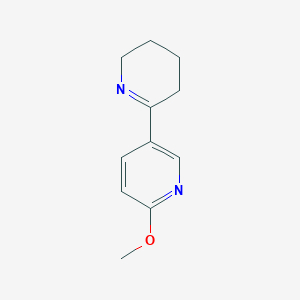



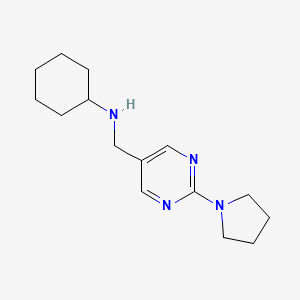
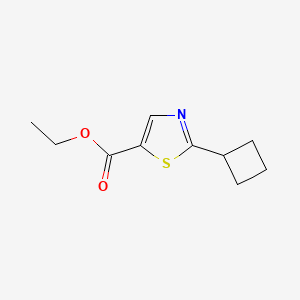
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)
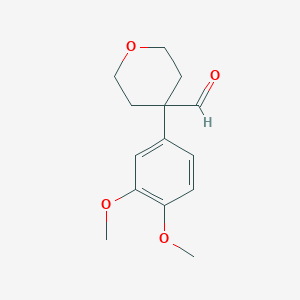
![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
